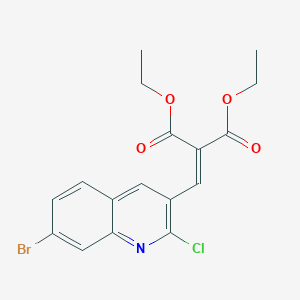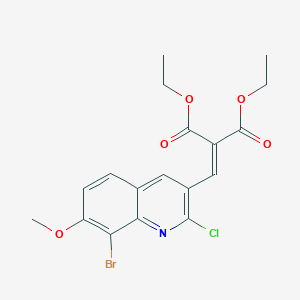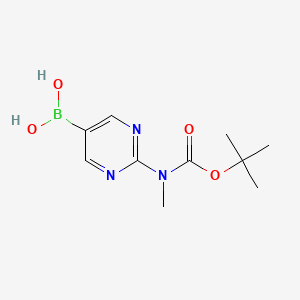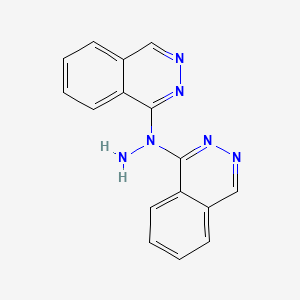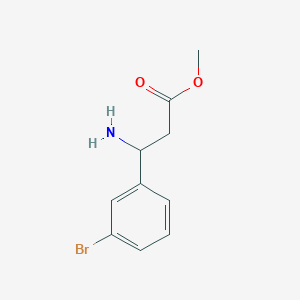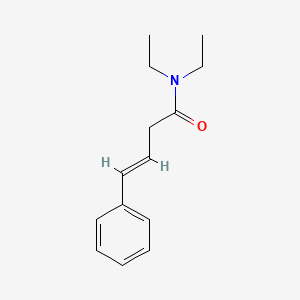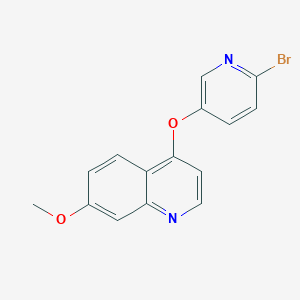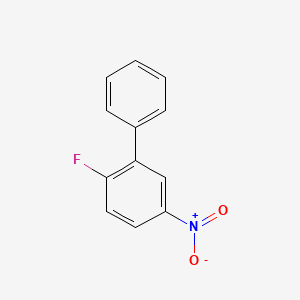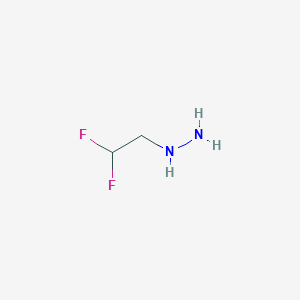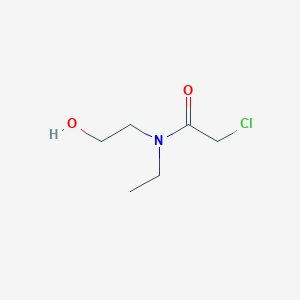
2-Chloro-N-ethyl-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
“2-Chloro-N-ethyl-N-(2-hydroxyethyl)acetamide” is a chemical compound with the molecular formula C4H8ClNO2 . It has an average mass of 137.565 Da and a monoisotopic mass of 137.024353 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed using specific chemical software .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often undergo nucleophilic addition/elimination reactions .Physical And Chemical Properties Analysis
The boiling point of “this compound” is between 141-145 °C (at a pressure of 0.25-0.35 Torr), and it has a predicted density of 1.257±0.06 g/cm3 . The pKa is predicted to be 13.35±0.46 .Propriétés
Numéro CAS |
103993-97-1 |
|---|---|
Formule moléculaire |
C6H12ClNO2 |
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H12ClNO2/c1-2-8(3-4-9)6(10)5-7/h9H,2-5H2,1H3 |
Clé InChI |
YBWPZZCFWBLJJE-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C(=O)CCl |
SMILES canonique |
CCN(CCO)C(=O)CCl |
Séquence |
G |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



